![molecular formula C15H13NO B11885130 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone CAS No. 400002-85-9](/img/structure/B11885130.png)
1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone typically involves the construction of the indole core followed by functionalization at specific positions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions to form indoles. For this compound, the starting materials would include a methyl-substituted phenylhydrazine and an appropriate ketone precursor .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, in hydrogenation or coupling reactions is common. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: Investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use in developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position, known for its use in synthesizing biologically active molecules.
6-Methylindole: A simpler indole derivative with a methyl group at the 6-position, used as a precursor in various chemical reactions.
2-Acetylindole: Similar to 1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone but lacks the benzo[e] fusion, making it less complex.
Uniqueness: this compound stands out due to its unique structure, combining the benzo[e]indole core with specific functional groups.
Properties
CAS No. |
400002-85-9 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(6-methyl-3H-benzo[e]indol-2-yl)ethanone |
InChI |
InChI=1S/C15H13NO/c1-9-4-3-5-12-11(9)6-7-14-13(12)8-15(16-14)10(2)17/h3-8,16H,1-2H3 |
InChI Key |
PIDKZMFGRMFGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=C(N3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




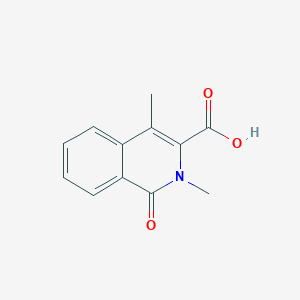
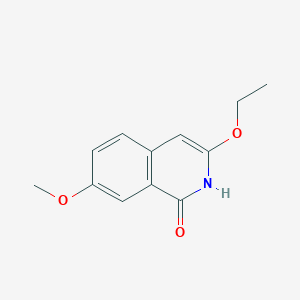

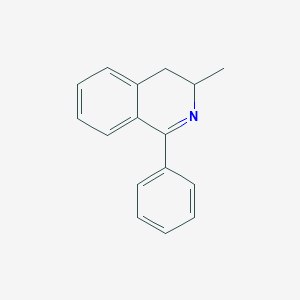
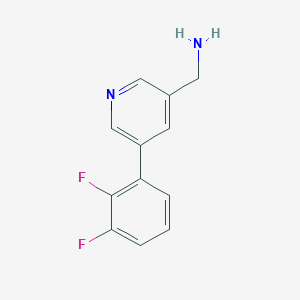
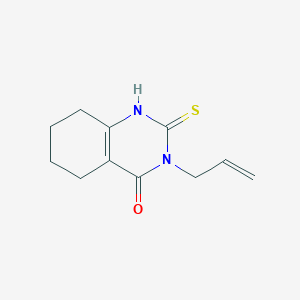
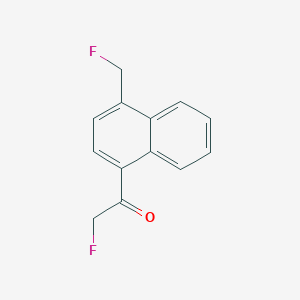


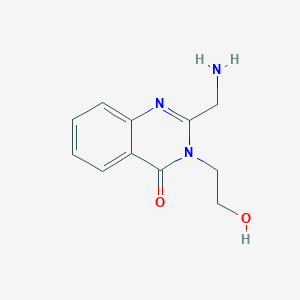

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-](/img/structure/B11885124.png)
